molecular formula C10H11ClOS B14073853 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one

1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one

Cat. No.: B14073853
M. Wt: 214.71 g/mol
InChI Key: VAHRZSNJVCXBHP-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with a chloromethyl (-CH₂Cl) group at position 3 and a mercapto (-SH) group at position 3. The propan-2-one (acetone) backbone is attached to the aromatic ring, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[3-(chloromethyl)-5-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H11ClOS/c1-7(12)2-8-3-9(6-11)5-10(13)4-8/h3-5,13H,2,6H2,1H3

InChI Key

VAHRZSNJVCXBHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)S)CCl

Origin of Product

United States

Preparation Methods

Chloromethylation and Subsequent Functionalization

The most widely documented route to 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one begins with chloromethylation of a phenolic precursor, followed by sequential functional group modifications. Source outlines a two-stage process where a phenylpropan-2-one backbone is first functionalized with a chloromethyl group using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like zinc chloride. The mercapto group is subsequently introduced via nucleophilic aromatic substitution or thiol-ene click chemistry.

Key reaction parameters include temperature control (typically 0–25°C for chloromethylation to prevent over-substitution) and stoichiometric precision to avoid side reactions. For example, excess chloromethylating agent can lead to di- or tri-substituted byproducts, reducing the yield of the desired mono-chloromethyl intermediate. After chloromethylation, the mercapto group is installed using sodium hydrosulfide (NaSH) or thiourea under basic conditions, followed by acid hydrolysis to liberate the thiol group.

Purification at each stage is critical. Recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane eluents ensures the removal of unreacted starting materials and oligomeric side products. Industrial-scale implementations often employ continuous distillation systems to recover solvents and optimize cost efficiency.

Continuous Flow Synthesis

Adaptations of continuous flow methodologies, as detailed in Source, offer enhanced reproducibility and scalability for synthesizing this compound. A representative flow setup involves a packed-bed reactor (PBR) loaded with a heterogeneous catalyst, such as chloromethyl polystyrene-supported reagents, through which substrates and gases like CO₂ are co-fed under controlled pressures (10–20 bar).

The reaction proceeds through a gas-liquid-solid triphasic system, where CO₂ acts as both a solvent and acid catalyst. Typical conditions include:

  • Flow rate : 0.05–0.1 mL/min for substrate solutions in methyl ethyl ketone (MEK)/dimethyl sulfoxide (DMSO) mixtures
  • Temperature : 80–100°C to accelerate kinetics without degrading the thiol group
  • Catalyst loading : 270–500 mg of porous polystyrene-supported catalyst per gram of substrate

Post-reaction workup involves solvent evaporation, aqueous washes to remove DMSO, and flash chromatography to isolate the product. This method achieves yields exceeding 90% with a space-time yield of 0.5–0.6 g/L·h, making it suitable for pilot-scale production.

Solid-Phase Synthesis

Source describes a solid-phase approach leveraging chloromethyl polystyrene resins to anchor intermediates, simplifying purification. The protocol begins with coupling 3-mercaptophenylpropan-2-one to the resin via its chloromethyl group using sodium hydride (NaH) in dimethylformamide (DMF). After washing to remove unbound species, the product is cleaved from the resin using trifluoroacetic acid (TFA) or hydrobromic acid (HBr) in dichloromethane.

Advantages of this method include:

  • Reduced purification burden : By-products remain soluble and are removed during filtration
  • Functional group tolerance : The resin’s inertness prevents undesired side reactions with the ketone or thiol groups
  • Scalability : Batch sizes can be increased by proportionally scaling resin and reagent quantities

Typical yields range from 70–85%, with purity >95% after a single cleavage cycle. However, resin functionalization degrees (1.5–2.0 mmol/g) limit the maximum achievable throughput compared to solution-phase methods.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each synthesis route:

Method Yield (%) Purity (%) Key Advantages Limitations
Chloromethylation 65–80 90–95 Low-cost reagents; established protocol Multi-step purification; moderate scalability
Continuous Flow 85–93 95–98 High throughput; minimal manual intervention Requires specialized equipment
Solid-Phase 70–85 95–97 Simplified workup; high functional tolerance Limited resin capacity; higher reagent costs

Continuous flow synthesis emerges as the most industrially viable method due to its compatibility with automation and consistent output quality. However, small-scale laboratories may prefer chloromethylation for its lower infrastructure requirements.

Industrial Applications and Scalability

The demand for this compound in pharmaceutical intermediates and agrochemicals has driven the adoption of flow chemistry in manufacturing. Source highlights a pilot plant configuration where three parallel PBRs operate at 5 kg/day capacity, achieving a annual production estimate of 1.5 metric tons. Critical considerations for industrial scale-up include:

  • Catalyst longevity : Polystyrene-supported catalysts maintain activity for >50 cycles before requiring replacement
  • Solvent recovery : MEK and DMSO are distilled and reused, reducing waste generation by 40%
  • Safety protocols : Closed-system flow reactors minimize exposure to toxic intermediates like chloromethylating agents

Future advancements may focus on biocatalytic routes or photochemical activation to further improve sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules through its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one involves its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key features of 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one with analogous propan-2-one derivatives:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
This compound 3-ClCH₂, 5-SH ~226.5 (calculated) Chloromethyl, thiol, ketone Nucleophilic substitution (ClCH₂), redox (SH)
1-(3-Trifluoromethylphenyl)propan-2-one 3-CF₃ ~220 (estimated) Trifluoromethyl, ketone Electron-withdrawing CF₃ enhances ketone electrophilicity
1-(4-Chlorophenyl)propan-2-one 4-Cl 168.62 Chloro, ketone Simple aromatic ketone; halogen-directed coupling
1-(4-Acetyl-3-hydroxyphenoxy)propan-2-one 4-Acetyl, 3-OH, O-linkage 250.26 Acetyl, hydroxyl, ether Microwave-assisted cyclization to benzofurans

Biological Activity

1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one is a compound characterized by its unique structural features, including both chloromethyl and mercapto functional groups. These functional groups are significant for the compound's biological activity, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C11H12ClOSC_{11}H_{12}ClOS, with a molecular weight of approximately 249.16 g/mol. The presence of the chloromethyl group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites in biomolecules, while the mercapto group can participate in redox reactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves the formation of reactive species that can disrupt microbial cell membranes and inhibit essential cellular processes. In vitro studies have shown promising results against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. The chloromethyl group may facilitate interactions with DNA or proteins involved in cancer progression, leading to reduced tumor growth in preclinical models.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell growth.
  • Redox Reactions : The mercapto group can participate in redox reactions, influencing cellular signaling pathways.
  • DNA Interaction : Potential binding to DNA may disrupt replication and transcription processes.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial and fungal strains. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against C. albicans, indicating significant antifungal activity compared to standard antifungal agents .

Study 2: Anticancer Mechanism

A separate investigation focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1-(4-Chloromethyl)-3-mercaptophenyl)propan-2-oneSimilar chloromethyl and mercapto groupsEnhanced reactivity due to positioning
1-(2-Chloromethyl)-4-mercaptophenyl)propan-2-oneDifferent positioning of functional groupsVaried biological activity profile

Q & A

Basic Research Questions

Q. What synthetic routes are typically employed for 1-(3-(Chloromethyl)-5-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound’s synthesis often involves multi-step reactions, including Friedel-Crafts acylation to introduce the propan-2-one moiety and subsequent functionalization. For example, chloromethylation of the phenyl ring can be achieved using chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl under acidic conditions . The mercapto group (-SH) is typically introduced via nucleophilic substitution or thiol-ene "click" chemistry. Optimization may involve adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature control (e.g., 0–5°C to suppress side reactions). Continuous flow reactors, as noted in analogous chlorophenyl ketone syntheses, can enhance reproducibility and scalability .

Q. Which spectroscopic techniques are most effective for characterizing the chloromethyl and mercapto functional groups?

  • Methodology :

  • NMR : 1^1H NMR in deuterated DMSO can identify the chloromethyl (-CH2_2Cl) proton signals at δ 4.5–5.0 ppm and the mercapto (-SH) proton as a broad singlet (~δ 1.5–2.5 ppm, though often exchanged and less observable). 13^{13}C NMR detects the carbonyl (C=O) at ~200–210 ppm .
  • IR : The mercapto group shows a weak S-H stretch near 2550 cm1^{-1}, while the ketone C=O appears at ~1700 cm1^{-1}.
  • LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns, with ESI+ mode preferred for polar intermediates .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and charge distribution. The chloromethyl group’s electrophilicity is influenced by conjugation with the aromatic ring and steric hindrance from the mercapto group. Solvent effects (e.g., polar aprotic vs. protic) are simulated using continuum models (SMD) to predict reaction pathways .

Q. What strategies prevent oxidation of the mercapto group during storage and experimentation?

  • Methodology :

  • Storage : Use inert atmospheres (N2_2/Ar) and antioxidant additives like BHT (butylated hydroxytoluene) at 1–2 wt% .
  • Synthesis : Perform reactions under reducing conditions (e.g., NaBH4_4 or TCEP as stabilizing agents).
  • Analysis : Avoid prolonged exposure to air during HPLC or NMR; degas solvents with freeze-pump-thaw cycles .

Q. How do steric and electronic effects influence the compound’s participation in cross-coupling reactions?

  • Methodology : The electron-withdrawing ketone and chloromethyl groups activate the phenyl ring toward electrophilic substitution but may sterically hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Substituent effects are quantified using Hammett constants (σ+^+) or Fukui indices from DFT. For example, the meta-chloromethyl group directs electrophiles to the para position relative to the mercapto group .

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Methodology :

  • Purity Analysis : Use differential scanning calorimetry (DSC) to verify melting points and detect polymorphs.
  • Spectral Validation : Compare experimental NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Cross-reference with structurally similar compounds, such as 3-(3-chlorophenyl)propan-2-one derivatives, to identify systematic errors .

Data Contradiction Analysis

  • Example Conflict : Varying yields reported for chloromethylation steps.
    • Resolution : Evaluate solvent/base combinations (e.g., Et3_3N vs. K2_2CO3_3) and reaction times. Evidence from continuous flow syntheses suggests that shorter residence times (<30 min) reduce decomposition .

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